Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Description
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2940938-72-5) is a bicyclic compound featuring a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc)-protected amino moiety. Its molecular formula is C₁₄H₂₀F₃NO₄, with a molar mass of 323.31 g/mol . The bicyclo[1.1.1]pentane scaffold is notable for its strain and compact geometry, making it a valuable bioisostere for linear or planar groups in medicinal chemistry .
Properties
Molecular Formula |
C14H20F3NO4 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C14H20F3NO4/c1-11(2,3)22-10(20)18-8(9(19)21-4)12-5-13(6-12,7-12)14(15,16)17/h8H,5-7H2,1-4H3,(H,18,20) |
InChI Key |
DWYDWHWCKMHXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate, with CAS number 2940938-72-5, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesizing data from various research findings, case studies, and relevant literature.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 319.28 g/mol. The structural features include a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group, which are known to influence the biological activity of compounds significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀F₃NO₄ |
| Molecular Weight | 319.28 g/mol |
| CAS Number | 2940938-72-5 |
| Boiling Point | Not Available |
| Hazard Classification | Warning |
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity, making such compounds promising candidates for drug development.
1. Anti-inflammatory Activity:
Studies have shown that acetate derivatives can promote anti-inflammatory responses by modulating immune cell function. This compound may similarly influence immune pathways through its acetate moiety, potentially enhancing IL-10 producing B cells (B10 cells), which play a crucial role in immune tolerance and inflammation modulation .
2. Anticancer Potential:
The anticancer potential of related compounds has been explored in various studies. For instance, acetate has been linked to increased apoptosis in cancer cells and reduced tumor growth in animal models . The specific mechanisms by which this compound exerts similar effects need further investigation.
Safety and Toxicity
The safety profile of this compound indicates it may be an irritant based on preliminary assessments. Precautionary measures should be taken when handling this compound to avoid exposure risks.
Table 2: Safety Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield a free amine. This reaction is critical for subsequent derivatization in medicinal chemistry applications:
-
Conditions : 4 M HCl in dioxane, 0°C to room temperature, 2–4 hours.
-
Mechanism : Protonation of the carbonyl oxygen facilitates cleavage of the Boc group, releasing CO₂ and forming the ammonium chloride intermediate.
Side Reactions :
-
Premature decomposition of the BCP core may occur with prolonged exposure to strong acids (>6 hours) .
Ester Hydrolysis to Carboxylic Acid
The methyl ester undergoes saponification or hydrolysis to generate the corresponding carboxylic acid:
-
Base-Mediated Hydrolysis :
-
Acid-Mediated Hydrolysis : Less common due to competing Boc deprotection.
Applications :
Nucleophilic Substitution at the Acetate Moiety
The electrophilic carbonyl carbon participates in nucleophilic substitutions:
| Reaction Type | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| Methanolysis | MeOH | K₂CO₃, DMF, 25°C, 12 h | 75% | |
| Aminolysis | Benzylamine | Et₃N, CH₂Cl₂, 0°C to RT, 6 h | 68% | |
| Thiolysis | Thiophenol | DIPEA, DMF, 50°C, 3 h | 82% |
Key Observations :
-
Steric hindrance from the BCP core slows reactions compared to linear analogs .
-
Trifluoromethyl group enhances electrophilicity of the adjacent carbonyl .
Functionalization of the Bicyclo[1.1.1]pentane Core
The BCP scaffold undergoes selective transformations, though its strain and rigidity limit reactivity:
Halogenation
-
Iodination :
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids:
Fluorine-Specific Reactivity
The trifluoromethyl group influences electronic and steric properties:
-
Stability : Resists hydrolysis under basic conditions (pH < 12) .
-
Radical Reactions : Participates in trifluoromethylation under UV light, albeit with low efficiency due to BCP strain.
Photochemical Reactions
The BCP core engages in [2+2] cycloadditions under UV light:
Metabolic Stability Studies
In vitro studies highlight resistance to enzymatic degradation:
Reaction Optimization Data
A comparative analysis of fluorination conditions for analogous BCP systems :
| Entry | Fluoride Source | Solvent | Additive | Conversion |
|---|---|---|---|---|
| A | KF | DMF | 18-crown-6 | 1% |
| D | CsF | DMSO | None | 98% |
| E | CsF | DMSO | TBAF | 99% |
Optimal conditions for BCP fluorination involve CsF in DMSO at 120°C .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bicyclo[1.1.1]pentane Cores
Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
- CAS : 2096992-05-9
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Key Differences: This analog replaces the trifluoromethyl group with a hydrogen atom and uses an ethyl ester instead of a methyl ester.
Methyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
- CAS : 1995848-08-2
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Key Differences: Lacks the trifluoromethyl substituent but retains the methyl ester and Boc-protected amino group. The simpler structure may enhance synthetic accessibility but reduce metabolic stability compared to the trifluoromethylated target compound .
Substituent Variations in Bicyclic Compounds
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- CAS: Not specified
- Molecular Weight : 548.2 g/mol (ESI-MS)
- Key Differences : Incorporates a thiazole-piperazine-urea scaffold instead of the bicyclo[1.1.1]pentane core. The presence of a urea group and aromatic rings increases hydrogen-bonding capacity and π-π interactions, which may enhance target binding in biological systems .
(2S)-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid
- CAS : 914082-74-9
- Molecular Formula: C₉H₁₀F₃NO₂
- Molecular Weight : 209.17 g/mol
- Key Differences: Replaces the Boc-protected amino-methyl ester with a free amino acid group. This modification increases polarity and may improve water solubility, making it suitable for peptide synthesis .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₀F₃NO₄ | 323.31 | 2940938-72-5 | Trifluoromethyl, Boc-protected amine, methyl ester |
| Ethyl Analog (No CF₃) | C₁₄H₂₃NO₄ | 269.34 | 2096992-05-9 | Ethyl ester, Boc-protected amine, no CF₃ |
| (2S)-Amino Acid Derivative | C₉H₁₀F₃NO₂ | 209.17 | 914082-74-9 | Free amino acid, CF₃ substituent |
| Thiazole-Piperazine Urea Derivative | C₂₅H₂₄F₃N₅O₃S | 548.2 | - | Thiazole, piperazine, urea, CF₃ |
The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Preparation Methods
Core Bicyclo[1.1.1]pentane Formation
Multi-Step Organic Synthesis
Stepwise Functionalization of Bicyclo[1.1.1]pentane Intermediates
An alternative route involves sequential modification of pre-formed bicyclo[1.1.1]pentane carboxylic acid derivatives. The Chinese patent CN115010593B outlines a four-step process:
- Carbonyl Reduction : Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester is reduced to 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester using borane-tetrahydrofuran ($$ \text{BH}_3\cdot\text{THF} $$) at 0°C (83% yield).
- Bromination : The hydroxyl group is replaced with bromine using triphenylphosphine ($$ \text{PPh}3 $$) and bromine ($$ \text{Br}2 $$) in dichloromethane, yielding 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (70% yield).
- Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran/water.
- Dehalogenation : A palladium-catalyzed dehalogenation removes the bromine to yield 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, which is subsequently converted to the target compound via amidation and esterification.
Boc Protection and Esterification
The Boc group is introduced via reaction with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in the presence of a base such as triethylamine. The methyl ester is typically installed early in the synthesis using methyl chloroformate or via Fischer esterification.
Comparative Analysis of Synthetic Methods
The radical approach offers efficiency but demands controlled conditions for handling [1.1.1]propellane, which is highly reactive. In contrast, multi-step synthesis provides flexibility in introducing diverse functional groups but accumulates purification challenges.
Applications in Medicinal Chemistry
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclo[1.1.1]pentane core serves as a bioisostere for para-substituted benzene rings. For example, analogs of indoprofen and leflunomide incorporating this scaffold show improved pharmacokinetic profiles.
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane scaffold is typically synthesized via cycloaddition or strain-release protocols. Evidence from analogous compounds (e.g., tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate) suggests that cyclization reactions using photochemical or thermal activation are critical. For example, [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl] intermediates can be generated via strain-promoted azide-alkyne cycloadditions (SPAAC) or radical-mediated methods . Post-cyclization functionalization with tert-butoxycarbonyl (Boc) and trifluoromethyl groups is achieved through nucleophilic substitutions or coupling reactions under inert conditions .
Q. How is the stereochemical integrity of the amino acid moiety maintained during synthesis?
The Boc-protected amino group is introduced via carbamate formation under mild basic conditions (e.g., using DIPEA or pyridine) to minimize racemization. Chiral HPLC or polarimetry is employed to verify enantiopurity, as seen in structurally related compounds like (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : , , and NMR confirm the bicyclo[1.1.1]pentane scaffold and trifluoromethyl group integrity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry and spatial arrangement .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethyl-substituted bicyclo[1.1.1]pentane intermediate?
Yields are highly sensitive to reaction conditions:
- Temperature : Maintain ≤ 0°C during trifluoromethylation to prevent decomposition .
- Catalyst : Use Pd/Cu co-catalysts for cross-coupling reactions involving CF groups .
- Solvent : Anhydrous THF or DMF minimizes side reactions . Data from related compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine) show yields improve from 45% to 72% under optimized conditions .
Q. What are the common side products in the synthesis of this compound, and how can they be mitigated?
- De-Boc products : Formed via acid-catalyzed cleavage. Mitigation: Use neutral pH buffers during workup .
- Ring-opening byproducts : Observed in strained bicyclo systems. Mitigation: Avoid strong nucleophiles (e.g., excess amines) .
- Trifluoromethyl group hydrolysis : Prevented by using anhydrous conditions and low temperatures . LC-MS or TLC monitoring is critical for early detection .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Lipophilicity : The CF group increases logP by ~1.2 units, enhancing membrane permeability (data from 3-(trifluoromethyl)bicyclo[1.1.1]pentane derivatives) .
- Metabolic stability : CF reduces oxidative metabolism in liver microsomal assays .
- pKa modulation : The Boc-amino group has a predicted pKa of 8.82±0.40, affecting solubility at physiological pH .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .
- Cellular permeability : Caco-2 or PAMPA assays, leveraging the compound’s lipophilicity .
- Enzymatic inhibition : Kinase or protease inhibition assays, with IC determination using fluorogenic substrates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
